molecular formula C13H16N2O B13336384 (3-Propoxyquinolin-4-yl)methanamine

(3-Propoxyquinolin-4-yl)methanamine

Cat. No.: B13336384
M. Wt: 216.28 g/mol
InChI Key: YPZVNILDQRZTDW-UHFFFAOYSA-N
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Description

(3-Propoxyquinolin-4-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline ring system substituted with a propoxy group at the 3-position and a methanamine group at the 4-position. The unique structure of this compound makes it a valuable target for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propoxyquinolin-4-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 3-propoxyquinoline with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the methanamine group.

Another method involves the use of a quinoline derivative with a suitable leaving group at the 4-position, which can be displaced by a nucleophilic amine

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Propoxyquinolin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which have different chemical and biological properties.

    Reduction: Reduction reactions can modify the quinoline ring or the methanamine group, leading to the formation of different derivatives.

    Substitution: The propoxy group or the methanamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

(3-Propoxyquinolin-4-yl)methanamine has numerous applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (3-Propoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of (3-Propoxyquinolin-4-yl)methanamine, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.

    Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group and the methanamine group allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(3-propoxyquinolin-4-yl)methanamine

InChI

InChI=1S/C13H16N2O/c1-2-7-16-13-9-15-12-6-4-3-5-10(12)11(13)8-14/h3-6,9H,2,7-8,14H2,1H3

InChI Key

YPZVNILDQRZTDW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2N=C1)CN

Origin of Product

United States

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